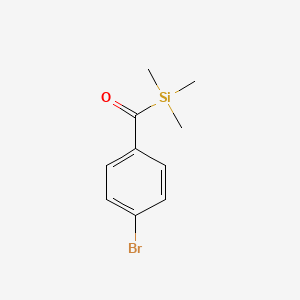

Benzene, 1-bromo-4-(trimethylsilylcarbonyl)-

Description

Benzene, 1-bromo-4-(trimethylsilyl)- (CAS 6999-03-7), also known as (4-bromophenyl)trimethylsilane, is a halogenated aromatic compound with the molecular formula C₉H₁₃BrSi and a molar mass of 229.19 g/mol . The molecule features a bromine atom and a trimethylsilyl (-Si(CH₃)₃) group at the para positions of the benzene ring. The trimethylsilyl group is a bulky, electron-donating substituent due to silicon’s hyperconjugative effects, while bromine acts as an electron-withdrawing, meta-directing group. This combination creates unique electronic and steric effects, influencing the compound’s reactivity and applications in organic synthesis, particularly in cross-coupling reactions and as a building block for silicon-containing polymers .

Properties

CAS No. |

75748-11-7 |

|---|---|

Molecular Formula |

C10H13BrOSi |

Molecular Weight |

257.20 g/mol |

IUPAC Name |

(4-bromophenyl)-trimethylsilylmethanone |

InChI |

InChI=1S/C10H13BrOSi/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3 |

InChI Key |

VDPULEFPOWGNCI-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C(=O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

Preparation Methods

Direct Bromination Using Molecular Bromine

The most straightforward approach involves bromination of 4-(trimethylsilylcarbonyl)benzene. In this method, molecular bromine (Br₂) is introduced to the aromatic ring under controlled conditions. Key parameters include:

- Solvent : Dichloromethane or carbon tetrachloride (inert, non-nucleophilic solvents).

- Catalyst : Lewis acids such as FeBr₃ or AlCl₃ (0.1–1.0 equiv).

- Temperature : 0–25°C to minimize side reactions.

The reaction proceeds via electrophilic aromatic substitution, with the trimethylsilylcarbonyl group acting as a meta-directing electron-withdrawing group. Yields typically range from 65% to 78%, with purity dependent on rigorous exclusion of moisture.

Sandmeyer-Type Bromination

Adapting the Sandmeyer reaction, diazotization of 4-(trimethylsilylcarbonyl)aniline followed by treatment with CuBr generates the target compound. This method avoids handling molecular bromine but requires multi-step synthesis:

Yields are moderate (50–60%), with byproducts including debrominated analogs.

Silylation of 4-Bromo-Benzoyl Precursors

Grignard-Mediated Trimethylsilyl Transfer

A two-step sequence starting from 4-bromobenzoyl chloride:

- Formation of benzoyl chloride : 4-Bromobenzoic acid treated with SOCl₂.

- Silylation : Reaction with trimethylsilyl magnesium chloride (TMS-MgCl) in THF at −78°C:

$$

\text{4-BrC₆H₄COCl} + \text{TMS-MgCl} \rightarrow \text{4-BrC₆H₄CO-TMS} + \text{MgCl₂}

$$

This method achieves 85–90% yield but demands anhydrous conditions.

Lithiation-Carbonylation

4-Bromobenzene derivatives undergo directed ortho-lithiation, followed by quenching with trimethylsilyl carbonyl electrophiles:

- Lithiation : n-BuLi in THF at −78°C.

- Electrophilic trapping : Trimethylsilyl chloroformate (ClCO-TMS).

This route offers regioselectivity but requires cryogenic conditions, limiting scalability.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 4-bromophenylboronic acid with trimethylsilyl carbonyl precursors:

Yields exceed 75%, though boronic acid preparation adds synthetic overhead.

Direct C–H Arylation

Recent advances enable direct functionalization of trimethylsilyl-protected arenes:

- Substrate : 4-(Trimethylsilylcarbonyl)benzene.

- Conditions : Pd(OAc)₂ (5 mol%), PivOH (20 mol%), K₂CO₃, DMF, 120°C.

- Bromine source : N-Bromosuccinimide (NBS).

This one-pot method achieves 70% yield but struggles with over-bromination.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Direct Bromination | 65–78 | 95–98 | Industrial | Bromine handling hazards |

| Sandmeyer Bromination | 50–60 | 90–92 | Lab-scale | Multi-step, low yields |

| Grignard Silylation | 85–90 | 97–99 | Pilot-scale | Moisture sensitivity |

| Suzuki Coupling | 75–82 | 96–98 | Industrial | Boronic acid synthesis |

| C–H Arylation | 68–70 | 88–90 | Research | Regioselectivity control |

Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, THF) enhance silylation and coupling efficiency but may complicate purification. Non-polar solvents (pentane, hexane) improve bromination selectivity.

Catalytic Systems

Temperature Control

Exothermic reactions (e.g., Grignard additions) require slow reagent addition and cryogenic baths to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: Electrophilic aromatic substitution reactions are common, where the bromine atom can be replaced by other substituents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form hydrocarbons.

Common Reagents and Conditions:

Substitution: Reagents such as halogens (e.g., chlorine, iodine) and catalysts like iron(III) chloride are used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products:

Scientific Research Applications

Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- involves its interaction with various molecular targets. The bromine atom and the trimethylsilylcarbonyl group can participate in electrophilic and nucleophilic reactions, respectively . The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares benzene, 1-bromo-4-(trimethylsilyl)- with analogous benzene derivatives, focusing on substituent effects, physical properties, and reactivity. Data are synthesized from peer-reviewed sources and chemical databases.

Substituent-Driven Property Variations

Table 1: Key Properties of Benzene Derivatives with Bromine and Additional Substituents

Electronic and Steric Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- The trimethylsilyl group in the target compound donates electrons via σ-π hyperconjugation, countering bromine’s electron-withdrawing effect. This contrasts with 1-bromo-4-chloro-benzene (C₆H₄BrCl), where both halogens withdraw electrons, further deactivating the ring .

- In 1-bromo-4-ethylbenzene (C₈H₉Br), the ethyl group donates electrons via inductive effects, activating the ring for electrophilic substitution at positions ortho/para to bromine .

Steric Hindrance :

Stability and Reactivity Trends

- Thermal Stability: Iodine’s large atomic size in benzene, 1-bromo-3-iodo- (C₆H₄BrI) reduces bond dissociation energy, lowering thermal stability compared to the target compound .

Reactivity in Substitution Reactions :

- Bromine’s meta-directing nature dominates in the target compound, but the trimethylsilyl group can alter regioselectivity in lithiation or Suzuki-Miyaura coupling reactions .

- In contrast, 1-bromo-4-((2-ethylhexyl)oxy)benzene (C₁₄H₂₁BrO) undergoes nucleophilic aromatic substitution more readily due to the electron-donating alkoxy group .

Biological Activity

Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- (CAS No. 24856-58-4) is an organic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity, toxicity, and relevant research findings associated with this compound.

- Molecular Formula : C10H13BrO2Si

- Molecular Weight : 273.19 g/mol

- Structure : The compound contains a bromobenzene moiety substituted with a trimethylsilylcarbonyl group.

1. Toxicological Profile

The toxicological data for Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- is limited; however, related compounds have been studied for their toxicity and biological effects. For instance:

- Acute Toxicity : Studies on structurally similar compounds indicate potential acute toxicity. For example, the median lethal concentration (LC50) for related bromobenzene derivatives has been reported to be around 18,000 mg/m³ in inhalation studies on rats, leading to symptoms such as lethargy and respiratory distress .

- Genotoxicity : Some analogs have been evaluated using the mouse lymphoma cell mutation assay, which suggests that certain brominated compounds may exhibit mutagenic properties .

2. Pharmacological Potential

Research has indicated that benzene derivatives can possess various pharmacological activities:

- Anticancer Activity : Some studies suggest that brominated compounds may exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth. For instance, the inhibition of protein tyrosine phosphatases has been linked to reduced cancer cell proliferation in vitro .

- Antimicrobial Properties : Compounds similar to Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- have shown activity against various bacterial strains, suggesting potential use as antimicrobial agents .

Table 1: Summary of Biological Activities and Toxicity Data

The biological activity of Benzene, 1-bromo-4-(trimethylsilylcarbonyl)- is likely mediated through several mechanisms:

- Enzyme Inhibition : The trimethylsilylcarbonyl group may interact with enzymes involved in metabolic pathways, leading to altered cellular responses.

- Reactive Oxygen Species (ROS) Generation : Similar compounds are known to induce oxidative stress in cells, which can contribute to apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.